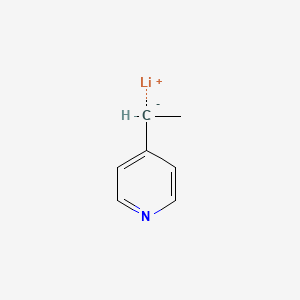

lithium;4-ethylpyridine

Description

Contextual Significance of Organolithium Reagents in Organic Synthesis

Organolithium reagents are a cornerstone of modern organic synthesis, valued for their potent reactivity as both strong bases and effective nucleophiles. fiveable.mewikipedia.orgfishersci.it These compounds, which feature a highly polar carbon-lithium (C-Li) bond, are instrumental in the formation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. mt.com The high polarization of the C-Li bond results in a carbon atom with significant carbanionic character, making these reagents exceptionally basic and nucleophilic. wikipedia.org

Their utility spans a wide array of transformations, including deprotonation of weakly acidic C-H bonds, nucleophilic addition to carbonyl compounds, and metal-halogen exchange reactions. wikipedia.orgmt.com Organolithium compounds are more reactive than other common organometallics like Grignard reagents, capable of deprotonating most hydrocarbons. mt.com This high reactivity, while powerful, requires careful handling, as many organolithium reagents are sensitive to air and moisture, and some are pyrophoric. mt.com Despite these challenges, their versatility makes them indispensable in both academic research and industrial-scale production of pharmaceuticals and other fine chemicals. fiveable.meacs.org

The reactivity and structure of organolithium reagents are heavily influenced by factors such as the solvent and temperature. In solution, they often exist as aggregates (e.g., dimers, tetramers), and the specific structure can dictate the reaction's outcome. mt.comresearchgate.net This behavior allows for fine-tuning of reactivity and selectivity in complex synthetic routes. fiveable.me

Importance of Pyridine-Based Scaffolds in Molecular Design

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgrsc.org As an isostere of benzene, this nitrogen-containing heterocycle is a key component in a vast number of natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net The inclusion of a nitrogen atom makes the pyridine ring more polar and imparts weak basicity, which can improve properties like aqueous solubility and bioavailability in drug molecules. enpress-publisher.commdpi.com

Pyridine derivatives are integral to more than 7,000 existing drug molecules and have been consistently incorporated into new candidates approved by the FDA. rsc.org Their widespread use stems from their diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.com The adaptability of the pyridine ring allows it to serve as a versatile starting material for structural modifications, enabling chemists to fine-tune the biological activity of molecules. researchgate.netenpress-publisher.com

The following table showcases a selection of FDA-approved drugs that feature a pyridine scaffold, illustrating the structural diversity and therapeutic importance of this heterocyclic motif.

| Drug Name | Therapeutic Class | Role of Pyridine Scaffold |

| Isoniazid | Antitubercular | Core of the active molecule |

| Amlodipine | Antihypertensive | Dihydropyridine (B1217469) calcium channel blocker |

| Loratadine | Antihistamine | Part of the tricyclic antihistamine structure |

| Pioglitazone | Antidiabetic | Connects to the thiazolidinedione core |

| Atorvastatin | Antihyperlipidemic | Pyrrole-substituted pyridine derivative |

This table provides examples of the diverse applications of pyridine-containing compounds in medicine.

Overview of Lithiation Strategies in Pyridine Chemistry

The functionalization of pyridines via lithiation is a powerful but complex strategy for creating substituted derivatives. clockss.org The direct deprotonation of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle and the presence of the nitrogen atom, which can lead to nucleophilic addition by the organolithium reagent at the C2 or C4 position rather than deprotonation. clockss.orgarkat-usa.org

To achieve regioselective lithiation, several strategies have been developed:

Directed Ortho-Metalation (DoM): This is a widely used technique where a directing metalating group (DMG) on the pyridine ring coordinates to the lithium reagent, guiding deprotonation to an adjacent (ortho) position. arkat-usa.orgrsc.org Common DMGs include amides, carbamates, and ethers.

Use of Hindered Bases: To prevent nucleophilic addition to the C=N bond, less nucleophilic and sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed, typically at low temperatures (-78 °C). clockss.orgarkat-usa.org

Halogen-Metal Exchange: Pyridines substituted with a halogen (e.g., bromine or iodine) can undergo rapid exchange with an alkyllithium reagent (like n-BuLi or t-BuLi) to generate a lithiated pyridine species. acs.org This method provides a reliable route to specific regioisomers.

Lateral Lithiation: For pyridines with alkyl substituents (e.g., methyl, ethyl), lithiation can occur on the carbon atom of the side chain that is adjacent to the ring (the α-position). researchgate.net This "benzylic-type" deprotonation is facilitated by the stabilizing effect of the aromatic pyridine ring on the resulting anion.

The lithiation of 4-ethylpyridine (B106801) is a specific case of lateral lithiation. Research has shown that the deprotonation occurs on the methylene (B1212753) (-CH2-) group of the ethyl substituent. researchgate.net This reaction creates a nucleophilic center on the side chain, which can then be reacted with various electrophiles to introduce new functional groups. For instance, the reaction of 4-ethylpyridine with strong bases can lead to the formation of a metalated intermediate at the side-chain position. researchgate.net This intermediate, the focus of this article, is a valuable tool for synthesizing more complex 4-substituted pyridines.

The table below summarizes the outcomes of different lithiation strategies on various pyridine substrates.

| Pyridine Substrate | Lithiating Agent | Strategy | Position of Lithiation |

| 2-Chloropyridine | LDA | Deprotonation | C3 |

| 3-(Trifluoromethyl)pyridine | LTMP | Deprotonation | C2 |

| 4-Iodopyridine | n-BuLi | Halogen-Metal Exchange | C4 |

| 4-Ethylpyridine | Strong Base (e.g., NaNH2, Organolithiums) | Lateral Lithiation | α-carbon of ethyl group |

This table illustrates how the choice of substrate and reagent directs the regiochemical outcome of pyridine lithiation. arkat-usa.orgresearchgate.netacs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

60900-49-4 |

|---|---|

Molecular Formula |

C7H8LiN |

Molecular Weight |

113.1 g/mol |

IUPAC Name |

lithium;4-ethylpyridine |

InChI |

InChI=1S/C7H8N.Li/c1-2-7-3-5-8-6-4-7;/h2-6H,1H3;/q-1;+1 |

InChI Key |

XHXAESXTTPYGFC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[CH-]C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Lithiated 4 Ethylpyridine and Analogues

Direct Lithiation Strategies

Direct lithiation, involving the deprotonation of a C-H bond by a strong lithium base, is a prominent method for the functionalization of pyridines. The site of lithiation is highly dependent on factors such as the nature of the lithium reagent, the solvent, temperature, and the presence of directing groups.

Activation of the C-H bonds on the alkyl side chain of 4-ethylpyridine (B106801) leads to the formation of a benzylic-type carbanion, which is stabilized by the electron-withdrawing nature of the pyridine (B92270) ring.

The deprotonation at the benzylic position of 4-ethylpyridine is a common strategy for introducing functionality to the ethyl side chain. This reaction is typically achieved using strong alkyllithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, commonly -78 °C. The resulting α-lithiated species is a versatile nucleophile that can react with a variety of electrophiles.

While direct experimental data for 4-ethylpyridine is not extensively detailed in the provided literature, the lithiation of analogous 4-substituted pyridines provides a strong precedent. For instance, the side-chain lithiation of pyridines bearing acylaminomethyl groups at the 4-position has been successfully achieved with t-BuLi in THF at -78°C, leading to selective deprotonation at the methylene (B1212753) group of the side chain. clockss.org This suggests that a similar approach would be effective for the benzylic C-H activation of 4-ethylpyridine. The general reaction is as follows:

Reaction Scheme: Benzylic Lithiation of 4-Ethylpyridine and subsequent reaction with an electrophile (E+).

The choice of the lithium base and additives can be crucial. In some systems, the use of additives like hexamethylphosphoramide (B148902) (HMPA) can shift the selectivity of t-BuLi towards the benzylic position by altering the aggregation state of the organolithium reagent. nih.gov

The regioselectivity of deprotonation, whether it occurs at the alkyl side chain or the pyridine ring, is a critical consideration in the synthesis of substituted pyridines. For 4-alkylpyridines, there is often a competition between side-chain (benzylic) lithiation and ring (ortho) lithiation.

Several factors influence this regioselectivity:

Steric Hindrance: Bulky alkyllithium bases, such as t-BuLi, may preferentially deprotonate the less sterically hindered benzylic protons of the ethyl group over the more hindered ortho positions on the pyridine ring.

Temperature: Low temperatures, typically -78 °C, are generally employed to enhance selectivity and prevent side reactions.

Solvent and Additives: The coordinating ability of the solvent and the presence of additives can significantly impact the structure and reactivity of the organolithium reagent, thereby influencing the site of deprotonation. For example, in the case of N-benzylpivalamide, lithiation with t-BuLi can result in a mixture of ring and side-chain lithiated species. researchgate.net The addition of strongly coordinating ligands can favor one site over the other. nih.gov

Kinetic vs. Thermodynamic Control: The initial site of deprotonation is often kinetically controlled. Under certain conditions, a kinetically formed lithiated species might rearrange to a more thermodynamically stable isomer.

The following table summarizes the general factors influencing the regioselectivity of deprotonation for alkylpyridines:

| Factor | Favors Side-Chain (Benzylic) Lithiation | Favors Ring (Ortho) Lithiation |

| Lithium Base | Bulky bases (e.g., t-BuLi) | Less hindered bases (e.g., n-BuLi) |

| Temperature | Low temperatures (-78 °C) | Generally low temperatures, but can be substrate dependent |

| Additives | Lewis basic additives (e.g., HMPA) can promote benzylic deprotonation nih.gov | Directing metalating groups on the ring |

| Substrate | Increased acidity of benzylic protons | Presence of a directing metalating group |

Alternatively, direct lithiation can be guided to specific positions on the pyridine ring through various strategies, primarily involving directed ortho-metalation.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalating group (DMG) that coordinates with the organolithium reagent, bringing it into proximity with an adjacent ortho-proton and facilitating its abstraction. clockss.org

For pyridine derivatives, a wide range of functional groups can act as DMGs, including amides, carbamates, and ethers. The general mechanism involves the initial coordination of the alkyllithium reagent to the heteroatom of the DMG, followed by deprotonation at the adjacent ring position. clockss.org

While the ethyl group in 4-ethylpyridine is not a classical DMG, the nitrogen atom of the pyridine ring itself can direct lithiation to the C2 and C6 positions. However, the presence of substituents can further influence this. In the absence of a strong DMG, lithiation of the pyridine ring can be challenging and may require the use of more reactive lithiating agents or specific conditions to avoid addition to the C=N bond. clockss.org Hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures to circumvent this issue. clockss.org

The position of ring lithiation in substituted pyridines is heavily influenced by the electronic and steric properties of the substituents. The ethyl group at the 4-position of the pyridine ring is an electron-donating group, which can influence the acidity of the ring protons.

In general, the acidity of protons on the pyridine ring follows the order 4-H > 3-H > 2-H in the gas phase. nih.gov However, in solution, coordination effects and the nature of the lithiating agent play a dominant role. For 4-substituted pyridines, lithiation typically occurs at the 2- or 3-position.

The influence of an alkyl group, such as ethyl, on the regioselectivity of ring deprotonation can be summarized as follows:

Electronic Effects: The electron-donating nature of the ethyl group slightly deactivates the ring towards deprotonation compared to unsubstituted pyridine.

Steric Effects: The ethyl group itself does not present a significant steric barrier to lithiation at the 2- and 6-positions.

In cases where a directing group is present on the pyridine ring, the lithiation will be directed ortho to that group. For example, halogens can act as directing groups for ortho-lithiation in halopyridines. researchgate.net The interplay between the directing ability of a functional group and the inherent reactivity of the pyridine ring ultimately determines the final position of lithiation.

The following table outlines the expected lithiation sites on a pyridine ring based on the directing group:

| Directing Metalating Group (DMG) | Position of Lithiation |

| -CONR₂ | C2 or C6 |

| -OR | C2 or C6 |

| -Cl, -Br, -I | ortho to the halogen |

| -NR₂ | C2 or C6 |

Regioselective Ring Lithiation

Precursor-Based Lithiation Routes

Precursor-based routes are fundamental to the synthesis of lithiated pyridines. These methods involve the use of a starting material that is readily converted to the desired organolithium compound through well-established chemical transformations.

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium reagents. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). baranlab.org The exchange is typically fast, even at low temperatures, and is often kinetically controlled, with the rate of exchange following the trend I > Br > Cl. baranlab.org

For the synthesis of lithiated 4-ethylpyridine, a 4-halo-ethylpyridine precursor would be required. The reaction of a 4-bromo- or 4-iodo-ethylpyridine with an alkyllithium reagent would be expected to proceed rapidly to afford the corresponding 4-lithiated species. The regioselectivity of this reaction is generally high, as the exchange occurs specifically at the carbon-halogen bond.

A general representation of this reaction is as follows:

The choice of organolithium reagent and reaction conditions can be crucial. For instance, the use of two equivalents of t-BuLi is common; the first equivalent performs the exchange, and the second reacts with the resulting t-butyl halide byproduct. harvard.edu

While direct examples for 4-ethylpyridine are not abundant in the literature, the principles of halogen-lithium exchange on the pyridine ring are well-established. For instance, the lithiation of various dichloropyridines with lithium diisopropylamide (LDA) leads to regioselective formation of lithiated pyridines. znaturforsch.com

Table 1: Hypothetical Halogen-Lithium Exchange Reactions for 4-Ethylpyridine Precursors

| Precursor | Lithiating Agent | Product | Potential Subsequent Reaction |

| 4-Bromo-2-ethylpyridine | n-BuLi | 4-Lithio-2-ethylpyridine | Quenching with an electrophile |

| 3-Iodo-4-ethylpyridine | t-BuLi | 3-Lithio-4-ethylpyridine | Transmetalation with a metal salt |

Hydride transfer is another fundamental process that can lead to the formation of lithiated species, although it is less direct than halogen-lithium exchange for generating a specific C-Li bond on an aromatic ring. In the context of pyridines, hydride transfer reactions are often associated with the formation of dihydropyridine (B1217469) intermediates. nih.gov The direct C-H activation of a pyridine ring via a hydride transfer mechanism to generate a lithiated species is not a common standalone strategy.

However, reduction-driven processes can lead to lithiated intermediates. For instance, the reaction of pyridine derivatives with alkali metals can result in the formation of radical anions, which can then be protonated or undergo further reactions. This approach is generally less regioselective for the formation of a specific lithiated pyridine.

More relevant to the functionalization of 4-ethylpyridine is the concept of C-H activation. While not a direct lithiation method, transition-metal-catalyzed C-H activation can lead to the formation of intermediates that can be functionalized in a manner similar to organolithium compounds. rsc.orgrsc.org For example, palladium-catalyzed C-H activation has been extensively studied for the functionalization of 2-phenylpyridines at the ortho-position of the phenyl ring. rsc.org Applying such a strategy to 4-ethylpyridine would likely target the C-H bonds of the ethyl group, leading to side-chain functionalization.

Advanced Synthetic Protocols

Advanced synthetic protocols offer greater control over the regioselectivity and stereoselectivity of lithiation reactions, enabling the synthesis of complex and highly functionalized pyridine derivatives.

The enantioselective functionalization of pyridines is a significant challenge in organic synthesis. One effective strategy involves the use of chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. In the context of lithiation, a chiral ligand can coordinate to the lithium atom, creating a chiral environment that directs the deprotonation or subsequent reaction with an electrophile.

A notable example is the direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.govnih.govacs.org This approach avoids the need for pre-functionalization of the substrate. The chiral lithium amide forms a well-defined mixed aggregate with the in situ generated lithiated pyridine, which then directs the approach of an incoming electrophile. nih.gov

While this methodology has been demonstrated for 2-alkylpyridines, the principles could be extended to the side-chain lithiation of 4-ethylpyridine. The use of a chiral lithium amide could potentially enable the enantioselective deprotonation of the methylene group of the ethyl substituent, followed by reaction with an electrophile to generate a chiral center.

Table 2: Potential Chiral Ligands for Enantioselective Lithiation of 4-Ethylpyridine

| Chiral Ligand/Auxiliary | Proposed Role | Potential Outcome |

| (-)-Sparteine | Forms a chiral complex with the organolithium reagent | Enantioselective deprotonation of the ethyl side-chain |

| Chiral Lithium Amides | Act as noncovalent stereodirecting reagents | Enantioselective alkylation of the lithiated side-chain |

| Evans Auxiliaries | Covalently attached to a precursor to direct stereoselective reactions | Diastereoselective functionalization of a derivative |

Metal-metal interchange, also known as transmetalation, is a crucial step in many functionalization sequences involving organolithium reagents. rsc.org This reaction involves the transfer of the organic group from lithium to another metal, such as zinc, copper, or palladium. rsc.orgresearchgate.net This is often done to modify the reactivity of the organometallic species, making it more suitable for subsequent cross-coupling reactions.

For a lithiated 4-ethylpyridine, transmetalation with a zinc salt like ZnCl₂ would generate a more stable organozinc reagent. rsc.org This organozinc species can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form new carbon-carbon bonds. rsc.org

This strategy significantly expands the range of functional groups that can be introduced onto the pyridine ring or side-chain. For example, a 4-lithiated ethylpyridine could be transmetalated to zinc and then coupled with an aryl halide to introduce an aryl group at the 4-position.

The primary utility of generating lithiated 4-ethylpyridine is its subsequent reaction with a wide range of electrophiles to introduce new functional groups. The site of lithiation (ring vs. side-chain) will dictate the position of the new substituent.

Ring Functionalization: If lithiation occurs on the pyridine ring (e.g., at the 2- or 3-position through directed ortho-metalation or halogen-lithium exchange), subsequent quenching with an electrophile will introduce the new group onto the ring. baranlab.orgunblog.frharvard.eduwikipedia.orgorganic-chemistry.org

Side-Chain Functionalization: If lithiation occurs on the methylene group of the ethyl side-chain, the new functional group will be attached to the carbon adjacent to the pyridine ring. researchgate.netnih.gov Studies on the lateral metalation of 4-ethylpyridine have shown that the methylene protons can be abstracted by strong bases. nih.gov

Table 3: Electrophiles for Quenching Lithiated 4-Ethylpyridine

| Electrophile | Functional Group Introduced |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl group |

The choice of base, solvent, and temperature can influence the regioselectivity of the initial lithiation. For instance, the use of a bulky base might favor deprotonation of the less sterically hindered side-chain protons. researchgate.net The subsequent functionalization then allows for the synthesis of a diverse library of substituted pyridine derivatives. nih.gov

Structural Elucidation and Aggregation Phenomena of Lithium 4 Ethylpyridine Complexes

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structures of organometallic compounds, providing precise information on bond lengths, bond angles, and connectivity.

Determination of Monomeric, Dimeric, and Polymeric Architectures

The solid-state architecture of lithiated pyridylalkanes is highly dependent on the nature of the ancillary ligands used to saturate the coordination sphere of the lithium cation. In the case of the analogous 4-picolyllithium, the use of the bulky, non-coordinating tris(N,N-dimethyl-2-aminoethyl)amine (Me6TREN) ligand results in the formation of a monomeric complex, [4-picLi·Me6TREN]. rsc.org In this structure, the lithium center is coordinated by the nitrogen atom of the picolyl anion and the four nitrogen atoms of the Me6TREN ligand, resulting in a discrete molecular unit.

In contrast, in the absence of such a bulky sequestering agent, polymeric structures are often observed. For instance, the potassium derivative of 4-picoline, when crystallized with two equivalents of the parent picoline, forms a one-dimensional polymeric chain, [4-picK·2(4-picH)]∞. rsc.org This illustrates the tendency of these species to aggregate through bridging interactions when the coordination environment of the metal is not saturated by a single multidentate ligand. It is therefore expected that lithium-4-ethylpyridine would exhibit similar behavior, forming monomers with strongly coordinating, bulky ligands and higher-order aggregates (dimers, polymers) with less sterically demanding or in the absence of ancillary ligands.

Analysis of Ligand-Metal Bonding Modes: Enamido versus Aza-allylic Interactions

The deprotonation of an alkyl-substituted pyridine (B92270) can result in a resonance-stabilized anion with two principal canonical forms that dictate the mode of coordination to the lithium cation: the enamido and the aza-allylic forms.

Enamido bonding: This involves a primary interaction between the lithium cation and the exocyclic methylene (B1212753) carbon, with a significant degree of sp2 character at this carbon. The nitrogen atom of the pyridine ring may have a weaker, dative interaction with the lithium.

Aza-allylic bonding: In this mode, the negative charge is delocalized over the nitrogen and the exocyclic carbon atom, forming an aza-allyl fragment. The lithium cation is typically η³-coordinated to the N-C-C moiety of the pyridine ring.

In the solid-state structure of [4-picLi·Me6TREN], the bonding is characterized as predominantly enamido. rsc.org This is evidenced by the geometric parameters within the picolyl anion, which are more consistent with a localized carbanionic center at the methylene group. The distinction between these bonding modes is crucial as it reflects the electronic distribution within the anion and influences its reactivity. For 2-picolyllithium systems, both enamido and aza-allylic motifs have been structurally characterized, with the specific form adopted being sensitive to the coordinating solvent and other ligands present. nih.govresearchgate.net

Coordination Sphere Analysis of Lithium Centers

The coordination number and geometry of the lithium ion in these complexes are determined by the steric and electronic properties of the deprotonated 4-ethylpyridine (B106801) anion and any coordinating solvent or ligand molecules. In the monomeric [4-picLi·Me6TREN], the lithium ion is five-coordinate, bound to the picolyl nitrogen and the four nitrogens of the Me6TREN ligand. rsc.org For lithiated 2-picoline, a monomeric structure with three coordinating tetrahydrofuran (B95107) (THF) molecules, [2-picolyllithium·3THF], has been reported, where the lithium center adopts a distorted tetrahedral geometry. nih.govresearchgate.net In this case, the lithium is coordinated to the nitrogen of the picolyl anion and the oxygen atoms of the three THF molecules. This highlights the flexibility of the lithium coordination sphere, which readily accommodates solvent molecules to achieve saturation.

Solution-Phase Structural Investigations via NMR Spectroscopy

While solid-state structures provide a static picture, NMR spectroscopy offers invaluable insight into the species present in solution, where most chemical reactions occur. It allows for the study of aggregation equilibria and dynamic processes.

¹H, ¹³C, and ⁷Li NMR Spectroscopic Analysis

Multinuclear NMR spectroscopy is a cornerstone for the characterization of organolithium compounds in solution.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons of the 4-ethylpyridyl anion provide information about the charge distribution. Deprotonation at the α-carbon of the ethyl group leads to a significant upfield shift for the attached protons and a downfield shift for the carbon itself in the ¹H and ¹³C NMR spectra, respectively, which is characteristic of carbanionic centers. For the analogous 4-picolyllithium complexes, the methylene (CH2) proton and carbon signals are particularly diagnostic of the electronic environment. rsc.org

⁷Li NMR: The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment and the degree of aggregation. Different aggregation states (monomer, dimer, etc.) in solution often give rise to distinct ⁷Li NMR signals, especially at low temperatures where inter-aggregate exchange is slow. For lithiated picoline derivatives, ⁷Li NMR is used to confirm the presence of lithium-containing species and can provide clues about the nature of the solvent shell around the lithium ion. rsc.org

Table 1: Representative NMR Data for Lithiated Picoline Analogues

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|---|

| [4-picLi·Me6TREN] | C6D6 | ¹H (CH₂) | 2.59 |

| ¹³C (CH₂) | 61.3 | ||

| ⁷Li | 0.72 | ||

| [2-picLi·PMDETA] | C6D6 | ¹H (CH₂) | 2.87 |

| ¹³C (CH₂) | 66.8 |

Data extracted from studies on 4-picolyllithium and 2-picolyllithium complexes. rsc.org

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State Determination

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. It serves as a non-invasive method to determine the aggregation state of organolithium compounds in solution. By measuring the diffusion coefficient of a lithium-containing species and comparing it to that of an internal standard of known molecular weight, the size of the aggregate can be estimated.

DOSY experiments performed on lithiated picoline complexes have been instrumental in confirming their solution-state structures. For example, DOSY studies on [2-picLi·Me6TREN] and [2-picLi·PMDETA] in deuterated benzene (C6D6) solution confirmed that both of these complexes remain as discrete monomers in the solution phase. rsc.org This is consistent with the bulky nature of the Me6TREN and PMDETA ligands effectively preventing intermolecular aggregation. This technique is crucial for correlating the well-defined solid-state structures with the behavior of the compounds in the medium in which they are typically used for synthesis.

Table 2: List of Compound Names

| Abbreviation/Name | Full Compound Name |

|---|---|

| 4-picLi·Me6TREN | 4-picolyllithium·tris(N,N-dimethyl-2-aminoethyl)amine |

| 4-picNa·Me6TREN | 4-picolylsodium·tris(N,N-dimethyl-2-aminoethyl)amine |

| [4-picK·2(4-picH)]∞ | catena-Poly[[potassium-bis(4-picoline)]-μ-4-picolyl] |

| 2-picLi·Me6TREN | 2-picolyllithium·tris(N,N-dimethyl-2-aminoethyl)amine |

| 2-picLi·PMDETA | 2-picolyllithium·N,N,N',N'',N''-pentamethyldiethylenetriamine |

| 2-picNa·Me6TREN | 2-picolylsodium·tris(N,N-dimethyl-2-aminoethyl)amine |

| [2-picK·PMDETA]₂ | bis(μ-2-picolyl)-bis[(N,N,N',N'',N''-pentamethyldiethylenetriamine)potassium] |

Solvent Effects on Aggregation and Coordination

The aggregation state of organolithium compounds, including complexes with pyridine derivatives, is highly dependent on the solvent environment. While specific studies on the aggregation of lithium-4-ethylpyridine are not extensively documented, valuable insights can be drawn from closely related systems, such as other lithiated pyridines. Research on a sterically hindered lithiated pyridine has shown that it crystallizes as a dimer in the solid state, with two tetrahydrofuran (THF) molecules coordinating to each lithium atom. However, in a THF solution, it was identified as a monomeric species. rsc.orgrsc.org This demonstrates the profound effect of the solvent on the aggregation state.

The equilibrium between different aggregation states (e.g., monomers, dimers, tetramers) is influenced by the coordinating ability of the solvent. researchgate.net In non-polar hydrocarbon solvents, organolithium compounds tend to form higher-order aggregates like tetramers and hexamers. wikipedia.org In contrast, coordinating ethereal solvents, such as tetrahydrofuran (THF), favor the formation of lower-order aggregates like dimers and monomers due to the solvation of the lithium cation. rsc.orgresearchgate.net

The chemoselectivity of reactions involving lithiated pyridines has been shown to be dependent on the type of aggregate present. For instance, in the metalation of pyridine derivatives, dimers and tetramers can lead to different reaction pathways, such as nucleophilic addition versus α-lithiation. nih.govacs.org The solvent and temperature can shift the equilibrium between these aggregates, thereby influencing the reaction outcome. Increasing the temperature or using a more coordinating solvent like THF is expected to increase the concentration of dimeric species, which can alter the reactivity. nih.gov

The general trend observed is that the degree of aggregation is a result of a delicate balance between the strength of the Li-C/Li-N interactions within the aggregate and the strength of the solvent-Li coordination. This equilibrium can be summarized as follows:

(Li-R)_n + m(Solvent) ⇌ n(Li-R)•(Solvent)_m/n

where (Li-R)_n represents an aggregate of degree 'n'.

| Solvent Type | Coordinating Ability | Expected Predominant Aggregation State |

| Hydrocarbons (e.g., hexane) | Low | Higher aggregates (tetramers, hexamers) |

| Ethers (e.g., diethyl ether) | Moderate | Dimers, tetramers |

| Tetrahydrofuran (THF) | High | Monomers, dimers |

Spectroscopic Signatures of Lithium-Pyridine Interactions

Spectroscopic techniques such as Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for probing the interactions between lithium ions and pyridine-based ligands like 4-ethylpyridine. The coordination of the lithium ion to the nitrogen atom of the pyridine ring induces changes in the vibrational modes of the molecule, which can be observed as shifts in the spectroscopic bands.

Raman spectroscopy is particularly sensitive to changes in the polarizability of molecular bonds and is therefore well-suited for studying the coordination of metal ions to organic ligands. While specific Raman data for lithium-4-ethylpyridine is scarce, studies on related metal-pyridine complexes provide a basis for understanding the expected spectral changes.

The coordination of a metal ion to the nitrogen atom of the pyridine ring typically leads to a blue shift (increase in wavenumber) of the ring breathing modes. For instance, the characteristic "Star of David" vibration of the pyridine ring, which appears around 1030 cm⁻¹ in the Raman spectrum of 2-ethylpyridine complexes, is a sensitive indicator of coordination. rsc.org Upon complexation, this band, along with other ring stretching and deformation modes, is expected to shift to higher frequencies.

The table below presents typical Raman active modes for a 4-substituted pyridine and the expected shifts upon coordination to a metal center like lithium. The data is based on analogous systems.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Li⁺ Coordination |

| Ring Breathing | ~990 - 1010 | Blue shift (increase) |

| "Star of David" Ring Vibration | ~1030 | Blue shift (increase) |

| C-H in-plane bending | ~1060 - 1080 | Minor shift |

| Ring Stretching | ~1200 - 1220 | Blue shift (increase) |

| Ring Stretching | ~1590 - 1610 | Blue shift (increase) |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its vibrational modes. Similar to Raman spectroscopy, the coordination of lithium to the nitrogen of 4-ethylpyridine is expected to cause noticeable shifts in the FT-IR spectrum.

The in-plane and out-of-plane C-H bending vibrations and the C=C and C=N stretching vibrations of the pyridine ring are particularly informative. Upon complexation, an increase in the frequency of the ring stretching vibrations is generally observed, which is indicative of the stiffening of the ring structure due to the coordination of the electron-donating nitrogen atom to the Lewis acidic lithium ion.

The following table summarizes the key FT-IR absorption bands for 4-ethylpyridine and the anticipated changes upon the formation of a complex with lithium, based on data from similar metal complexes. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Li⁺ Coordination |

| C-H out-of-plane bending | ~750 - 850 | Minor shift |

| Ring Breathing | ~990 - 1010 | Blue shift (increase) |

| C-H in-plane bending | ~1060 - 1080 | Minor shift |

| Ring Stretching | ~1400 - 1420 | Blue shift (increase) |

| Ring Stretching | ~1590 - 1610 | Blue shift (increase) |

Reactivity and Mechanistic Pathways of Lithium 4 Ethylpyridine in Organic Transformations

Nucleophilic Addition Reactions

As a strong nucleophile, 4-ethylpyridyllithium readily participates in addition reactions with a variety of electrophilic substrates. Its behavior in these transformations is central to its synthetic utility.

Organolithium reagents, including 4-ethylpyridyllithium, are highly effective for the formation of carbon-carbon bonds through addition to carbonyl compounds such as aldehydes and ketones. The reaction proceeds via the nucleophilic attack of the lithiated carbon on the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, generating a tetrahedral lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.

The general mechanism involves a two-step process:

Nucleophilic Addition: The carbanionic carbon of the 4-ethylpyridyllithium attacks the carbonyl carbon, forming a new C-C bond and a lithium alkoxide intermediate.

Protonation (Workup): A mild acid (e.g., NH₄Cl or dilute H₂SO₄) is added to the reaction mixture to protonate the alkoxide, affording the final alcohol product. masterorganicchemistry.com

Addition to an aldehyde results in the formation of a secondary alcohol, while addition to a ketone yields a tertiary alcohol. masterorganicchemistry.com

Research on the ortho-lithiation of pyridine (B92270) derivatives bearing an oxetane unit at the 3-position provides insight into the reactivity of 4-lithiated pyridines with carbonyl electrophiles. The lithiated intermediate, analogous to lithium-4-ethylpyridine, reacts efficiently with various aldehydes to form the corresponding secondary alcohols.

| Electrophile (Aldehyde) | Product | Yield (%) |

|---|---|---|

| Butyraldehyde | 1-(4-(3-Methyl-3-oxetanyl)pyridin-3-yl)butan-1-ol | 75% |

| Benzaldehyde | Phenyl(4-(3-methyl-3-oxetanyl)pyridin-3-yl)methanol | 72% |

The data in this table is derived from studies on a functionally similar 4-lithiated pyridine system and is presented as representative of the reactivity of lithium-4-ethylpyridine. rsc.org

The characteristic reactivity of lithium-4-ethylpyridine is dominated by the nucleophilic and basic nature of its carbanionic center. Unlike metal hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which are sources of nucleophilic hydride ions (H⁻), organolithium compounds like 4-ethylpyridyllithium function as carbon nucleophiles.

Therefore, lithium-4-ethylpyridine does not typically engage in hydride addition to pyridine ring systems. Its primary role is the addition of a 4-ethylpyridyl group to an electrophile. The reduction of a pyridine ring requires a source of hydride, a process not facilitated by the C-Li bond in this reagent. Mechanistic pathways involving hydride transfer are characteristic of specialized reducing agents, and this reactivity is not an established pathway for 4-ethylpyridyllithium.

Alkylation and Arylation Reactions

The formation of new carbon-carbon bonds via reactions with alkylating and arylating agents is a cornerstone of the synthetic application of lithium-4-ethylpyridine.

Lithiated pyridines are potent nucleophiles that react with a range of electrophiles, including alkyl halides. The reaction generally proceeds through an S(_N)2 mechanism, where the lithiated carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This reaction is highly effective for primary and secondary alkyl halides.

Studies on the regioselective lithiation of 3-chloropyridine have demonstrated the subsequent alkylation of the resulting 4-lithiopyridine intermediate. This serves as a model for the reactivity of lithium-4-ethylpyridine. Upon formation of the 3-chloro-4-lithiopyridine, it can be trapped by various electrophiles at low temperatures.

| Electrophile | Product (from 3-chloro-4-lithiopyridine) | Yield (%) |

|---|---|---|

| D₂O | 3-Chloro-4-deuteriopyridine | 96% |

| CH₃I | 3-Chloro-4-methylpyridine | 75% |

| n-BuI | 3-Chloro-4-n-butylpyridine | 45% |

| (CH₃)₂CO (Acetone) | 2-(3-Chloropyridin-4-yl)propan-2-ol | 62% |

| PhCHO (Benzaldehyde) | (3-Chloropyridin-4-yl)(phenyl)methanol | 76% |

This table presents data from the reaction of 3-chloro-4-lithiopyridine with various electrophiles, illustrating the expected reactivity of a 4-lithiated pyridine core. researchgate.netresearchgate.net

The direct alkylation of an unsubstituted pyridine ring with an organolithium reagent typically occurs via nucleophilic addition. The regioselectivity of this addition is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions.

When a nucleophile attacks the pyridine ring, a negatively charged intermediate is formed. Attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate. In contrast, attack at the C3 (meta) position does not allow for this resonance stabilization, making the corresponding intermediate much higher in energy. Consequently, nucleophilic addition to pyridine is strongly favored at the C2 and C4 positions.

Recent mechanistic studies have revealed that the regioselectivity of pyridine alkylation (C2 vs. C4) can be controlled by the choice of the alkyllithium reagent used as an activator, which in turn dictates the aggregation state of the nucleophilic species. acs.org Alkyllithium reagents are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the structure of these aggregates plays a crucial role in the reaction's transition state. acs.org

It has been demonstrated that the aggregation state of the alkyllithium reagent directly influences whether alkylation occurs at the C2 or C4 position.

Tetrameric Clusters (e.g., Methyllithium): Methyllithium typically exists as a tetramer, even in coordinating solvents. These larger, more rigid tetrameric clusters preferentially attack the sterically less hindered and electronically favorable C4 position of the pyridine ring. acs.org

Dimeric Clusters (e.g., sec-Butyllithium): Bulkier alkyllithiums like sec-butyllithium tend to form smaller dimeric aggregates in coordinating solvents like THF. These dimeric species favor coordination with the pyridine nitrogen, leading to a transition state that directs alkylation to the adjacent C2 position. acs.org

This control over regioselectivity provides a powerful tool for the synthesis of specifically substituted pyridine derivatives.

| Alkyllithium Activator | Predominant Aggregation State (in THF) | Solvent | Major Product | Yield (%) | Regioselectivity (C4:C2) |

|---|---|---|---|---|---|

| MeLi | Tetramer | 1,2-DME | C4-Alkylation | 53% | 94:6 |

| n-BuLi | Tetramer/Dimer Mix | THF | C4-Alkylation | 52% | 89:11 |

| s-BuLi | Dimer | THF | C2-Alkylation | 56% | 13:87 |

| t-BuLi | Dimer | THF | C2-Alkylation | 65% | 15:85 |

Data adapted from a study on the regiodivergent alkylation of pyridine using 1,1-diborylalkanes activated by various alkyllithium reagents. acs.org

Enantioselective Alkylation Protocols

The enantioselective alkylation of prochiral carbanions is a cornerstone of asymmetric synthesis. For 4-ethylpyridine (B106801), deprotonation at the α-carbon of the ethyl group generates a prochiral nucleophile. Achieving high enantioselectivity in the subsequent alkylation requires a chiral environment, which can be established using non-covalently bound chiral auxiliaries. Chiral lithium amides (CLAs) have emerged as highly effective reagents for this purpose, directing the stereochemistry of alkylations for carbanions where traditional covalent auxiliaries are not feasible. nih.gov

The underlying mechanism involves the formation of well-defined mixed aggregates between the lithium-4-ethylpyridine anion and the chiral lithium amide. nih.govescholarship.org These aggregates create a rigid, chiral environment that shields one face of the nucleophilic carbon, forcing the incoming electrophile to approach from the less hindered face. X-ray crystallography and NMR studies on related 2-alkylpyridine systems have provided insight into the three-dimensional architecture of these chiral aggregates, revealing a conserved structure that is key to inducing high levels of stereocontrol. escholarship.org

The choice of solvent and reaction conditions is critical for the success of these protocols. Toluene is often the optimal solvent, as ethereal solvents like tetrahydrofuran (B95107) (THF) can disrupt the crucial mixed aggregation, leading to a loss of enantioselectivity. escholarship.org The reaction is typically performed at low temperatures to maintain the integrity of the chiral aggregate and control reactivity. A range of electrophiles, including reactive alkyl halides, can be employed to forge new stereocenters with high fidelity.

| Entry | Electrophile (E-X) | Chiral Lithium Amide (CLA) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|

| 1 | Methyl Iodide | (R)-N-Li-α-methylbenzyl-N-benzylamide | Toluene | -78 | 85 | 93:7 |

| 2 | Allyl Bromide | (R)-N-Li-α-methylbenzyl-N-benzylamide | Toluene | -78 | 91 | 94:6 |

| 3 | Benzyl Bromide | (R)-N-Li-α-methylbenzyl-N-benzylamide | Toluene | -78 | 95 | 96:4 |

| 4 | 2-(Bromomethyl)pyridine | (R)-N-Li-α-methylbenzyl-N-benzylamide | Toluene | -78 | 88 | 99:1 |

| 5 | Ethyl Iodide | (R)-N-Li-α-methylbenzyl-N-benzylamide | Toluene | -78 | 63 | 99:1 |

Cross-Coupling Reactions

Lithiated 4-ethylpyridine, particularly the side-chain deprotonated species, can serve as a potent nucleophile in transition metal-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) bonds. Palladium-catalyzed reactions are particularly effective for this transformation. In these processes, the organolithium compound engages in a catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination.

Research on the arylation of related 4-pyridylmethyl ether derivatives demonstrates the feasibility of such couplings. nih.gov A Pd(NIXANTPHOS)-based catalyst, for instance, has been shown to be effective in the mono- and diarylation of the methylene (B1212753) C–H bond adjacent to the pyridine ring. nih.gov Under basic conditions, the C–H bond is reversibly deprotonated, generating an organometallic species in situ that then couples with an aryl halide. This approach allows for the synthesis of complex diarylated and triarylated pyridine derivatives, which are valuable structures in medicinal chemistry and materials science. nih.gov The lithiated species of 4-ethylpyridine is expected to undergo similar transformations, coupling with a variety of aryl and heteroaryl bromides.

While organolithium reagents are highly reactive, their utility in cross-coupling reactions can be hampered by their high basicity and tendency to engage in side reactions. Transmetalation to a less reactive metal, such as zinc or magnesium, can mitigate these issues, enhancing functional group tolerance and improving reaction outcomes. The Negishi coupling is a premier example of this strategy, relying on the use of organozinc reagents. wikipedia.orgorganic-chemistry.org

The lithium-4-ethylpyridine intermediate can be readily converted into a more stable and reliable 4-ethylpyridylzinc reagent by treatment with a zinc halide, such as zinc chloride (ZnCl₂). This transmetalation step exchanges the lithium atom for a zinc moiety, forming a pyridylzincate. These organozinc reagents are significantly more tolerant of sensitive functional groups and are excellent nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions. nih.gov This two-step, one-pot sequence of lithiation followed by transmetalation and coupling provides a powerful method for C-C bond formation. organic-chemistry.org

Recent advances have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which offer greater operational simplicity compared to traditional solutions. nih.govorganic-chemistry.org These reagents, prepared via lithiation and subsequent treatment with zinc salts, can be handled on the bench and are competent nucleophiles for coupling with a wide range of aryl and heteroaryl halides. nih.gov Similar strategies can be applied to generate solid 4-ethylpyridylzinc reagents. Transmetalation can also be performed with magnesium salts (e.g., MgCl₂) to generate the corresponding Grignard-like reagents or magnesates, which can also participate in cross-coupling reactions. researchgate.net

Protonation and Deprotonation Processes

The deprotonation of 4-ethylpyridine presents multiple possible sites for metalation, and the outcome is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.orgjackwestin.com The kinetic product is the one that forms the fastest, resulting from the removal of the most accessible and/or acidic proton, while the thermodynamic product is the most stable organolithium species that results from deprotonation at a site that yields a more stabilized anion. libretexts.orgmasterorganicchemistry.com

The selection between these two pathways is highly dependent on reaction conditions:

Kinetic Control : Favored at low temperatures (e.g., -78 °C) using strong, sterically hindered bases like lithium diisopropylamide (LDA). masterorganicchemistry.comfiveable.me Under these conditions, the deprotonation is rapid and essentially irreversible. The bulky base preferentially removes the most sterically accessible proton, leading to the kinetic product. masterorganicchemistry.comudel.edu

Thermodynamic Control : Favored at higher temperatures or when using a weaker base (or a substoichiometric amount of a strong base) that allows for equilibration. udel.edumit.edu If the initial deprotonation is reversible, the initially formed kinetic product can be reprotonated by unreacted starting material, eventually leading to an equilibrium that favors the most stable carbanion, the thermodynamic product. wikipedia.org

This dichotomy allows for the selective formation of different lithiated intermediates from the same starting material, thereby enabling divergent synthetic pathways.

In 4-ethylpyridine, there is a competition between deprotonation at the α-position of the ethyl side-chain and deprotonation of the pyridine ring itself (typically at the C2 or C6 positions). The regioselectivity is a classic example of kinetic versus thermodynamic control.

Side-Chain Deprotonation (Kinetic Product) : The protons on the methylene group of the ethyl side-chain are analogous to benzylic protons. They are significantly more acidic than the aromatic protons of the pyridine ring due to the resonance stabilization of the resulting carbanion, where the negative charge can be delocalized into the electron-deficient pyridine ring. Furthermore, this position is sterically less hindered. Consequently, deprotonation with a strong, bulky base like LDA at low temperature occurs preferentially at the side-chain to yield the kinetic product, 4-(1-lithioethyl)pyridine. researchgate.netresearchgate.net Studies on related 4-substituted pyridines, such as 4-picoline and N-(4-pyridinylmethyl)pivalamides, confirm that lithiation occurs selectively on the side-chain methylene group under these conditions. researchgate.netresearchgate.net

Ring Deprotonation (Thermodynamic Product) : While the side-chain protons are kinetically favored, deprotonation on the pyridine ring can also occur. The C2 and C6 positions are activated for deprotonation due to the inductive effect of the nitrogen atom. In the absence of a directing group, direct lithiation of pyridine itself often leads to deprotonation at the 2-position. For 4-ethylpyridine, ring deprotonation would likely be the thermodynamically favored process under equilibrating conditions, although this pathway is often less synthetically useful and harder to control. The use of additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) can influence this selectivity by altering the aggregation state and reactivity of the organolithium base. baranlab.org

| Control Type | Favored Site | Typical Conditions | Resulting Intermediate |

|---|---|---|---|

| Kinetic | Ethyl Side-Chain (α-carbon) | Strong, bulky base (e.g., LDA); Low temperature (-78 °C); Aprotic solvent (THF) | 4-(1-Lithioethyl)pyridine |

| Thermodynamic | Pyridine Ring (C2/C6) | Weaker base or equilibrating conditions; Higher temperature (0 °C to RT) | 2-Lithio-4-ethylpyridine |

Dearomatization and Rearomatization Processes

The dearomatization of pyridines is a powerful strategy in organic synthesis, providing access to a variety of functionalized non-aromatic nitrogen heterocycles. The reaction of 4-ethylpyridine with organolithium reagents can lead to the formation of dearomatized intermediates, which can subsequently undergo rearomatization upon reaction with electrophiles. This section explores the mechanistic pathways of these transformations.

The process is initiated by the deprotonation of the methylene group of 4-ethylpyridine by a strong lithium base, such as an alkyllithium or lithium diisopropylamide (LDA). This abstraction of a proton results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized into the pyridine ring, leading to a key dearomatized intermediate, a 4-alkylidene-1,4-dihydropyridine. This intermediate exists in equilibrium with its lithiated carbanionic form.

Research has shown that the reaction of 4-ethylpyridine with lithium diisopropylamide (LDA) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) yields a lithiated compound, [{4-(CH3CH)C5H4N}-Li(TMEDA)]2. researchgate.net This species is characterized as an N-lithiated 4-alkylidene-1,4-dihydropyridine, confirming the dearomatization of the pyridine ring. Similarly, the reaction of benzyllithium with 2-ethylpyridine in tetrahydrofuran (THF) can produce lithium 4-benzyl-2-ethyl-1,4-dihydropyridinide, another example of a dearomatized intermediate. researchgate.net The formation of such dihydropyridine (B1217469) intermediates is a crucial step that temporarily disrupts the aromaticity of the pyridine ring, allowing for subsequent functionalization.

The stability and reactivity of these dearomatized intermediates are influenced by several factors, including the solvent and the presence of coordinating ligands like TMEDA or pentamethyldiethylenetriamine (PMDTA). These ligands can chelate the lithium ion, influencing the aggregation state and reactivity of the organolithium species.

The dearomatized dihydropyridine intermediate is a potent nucleophile and can react with a range of electrophiles. This reaction leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the exocyclic carbon atom. The subsequent step involves the rearomatization of the pyridine ring, which is thermodynamically favorable. This process typically occurs upon quenching the reaction, often with a proton source, to yield a new, functionalized 4-substituted pyridine derivative.

The general mechanism can be summarized as follows:

Deprotonation: A strong lithium base deprotonates the ethyl group of 4-ethylpyridine.

Dearomatization: The resulting anion rearranges to the more stable dearomatized 4-alkylidene-1,4-dihydropyridine intermediate.

Electrophilic Attack: The dihydropyridine intermediate attacks an electrophile.

Rearomatization: The pyridine ring's aromaticity is restored, yielding the final functionalized product.

The following table summarizes the formation of dearomatized intermediates from 4-substituted pyridines using lithium reagents.

| Pyridine Derivative | Lithium Reagent/Conditions | Dearomatized Intermediate |

| 4-Ethylpyridine | LDA/TMEDA | N-lithiated 4-ethylidene-1,4-dihydropyridine dimer |

| 4-Isopropylpyridine | LDA/TMEDA | N-lithiated 4-isopropylidene-1,4-dihydropyridine dimer |

| 2-Ethylpyridine | Benzyllithium/THF | Lithium 4-benzyl-2-ethyl-1,4-dihydropyridinide |

This dearomatization-rearomatization sequence provides a versatile method for the functionalization of the alkyl side chain of 4-ethylpyridine, enabling the synthesis of a wide array of more complex pyridine derivatives.

The subsequent reaction with an electrophile and rearomatization is illustrated in the table below, showcasing the synthetic utility of this process.

| Dearomatized Intermediate From | Electrophile | Final Product (after Rearomatization) |

| 4-Ethylpyridine | Benzaldehyde | 1-Phenyl-2-(pyridin-4-yl)propan-1-ol |

| 4-Ethylpyridine | Methyl iodide | 4-Isopropylpyridine |

| 4-Ethylpyridine | Carbon dioxide, then H+ workup | 2-(Pyridin-4-yl)propanoic acid |

Computational and Theoretical Investigations of Lithium 4 Ethylpyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study lithium-containing compounds, providing detailed information on reaction mechanisms, activation energies, and the distribution of electrons within molecules.

The interaction between an organolithium reagent, such as n-butyllithium (nBuLi), and a pyridine (B92270) derivative like 4-ethylpyridine (B106801) can follow several pathways. The primary competing reactions are nucleophilic addition to the C=N bond and deprotonation (lithiation) of the pyridine ring. DFT calculations are instrumental in elucidating the preferred reaction mechanism by mapping the potential energy surface and identifying the transition states for each pathway.

Theoretical studies on the lithiation of substituted pyridines have shown that the reaction's outcome is highly sensitive to conditions. acs.org For instance, the use of sterically hindered lithium amides like lithium diisopropylamide (LDA) or mixed aggregates such as nBuLi-lithium aminoalkoxide can favor deprotonation over nucleophilic addition. acs.orgclockss.orgsci-hub.se

DFT calculations help to:

Characterize Reactants: Model the structure of the reactive lithium aggregates, which are often complex clusters in solution. acs.orgresearchgate.net

Identify Intermediates and Transition States: Locate the structures of all intermediates and transition states along a proposed reaction coordinate. acs.org

Construct Energy Profiles: Plot the relative Gibbs free energy of the system as it progresses from reactants to products. researchgate.net These profiles reveal the thermodynamic and kinetic favorability of different pathways, explaining the observed regioselectivity and chemoselectivity. acs.org

For example, a DFT-computed energy profile for a generic pyridine reaction would show the relative energies of the initial lithium-pyridine complex, the transition state for proton abstraction, and the final lithiated pyridine product. By comparing the energy barrier of this pathway to that of nucleophilic addition, researchers can predict the reaction's outcome.

The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the highest energy transition state along a reaction pathway. It is a critical parameter that determines the rate of a chemical reaction. DFT calculations provide a robust method for quantifying these barriers.

In the context of pyridine lithiation, DFT has been used to calculate the activation free energies for different mechanistic routes. acs.orgresearchgate.net These calculations have revealed that factors like the state of aggregation of the organolithium reagent (monomer, dimer, tetramer) and the presence of coordinating solvents or ligands (like TMEDA) can significantly alter the activation barriers, thereby changing the reaction mechanism. researchgate.net For instance, calculations have shown that certain lithiation pathways, which might seem plausible, possess prohibitively high energy barriers, effectively ruling them out from occurring under typical experimental conditions. acs.org The agreement between computationally derived activation energies and experimentally observed reaction kinetics provides strong validation for the proposed mechanisms.

Below is a hypothetical data table illustrating the type of information obtained from DFT activation barrier calculations for the lithiation of a pyridine ring at different positions.

| Reaction Pathway | Lithiation Position | Calculated ΔG‡ (kcal/mol) | Reaction Type |

| Path A | C-2 | 18.5 | Deprotonation |

| Path B | C-3 | 22.1 | Deprotonation |

| Path C | C=N | 16.2 | Nucleophilic Addition |

This table is illustrative and represents the kind of data generated from DFT studies to compare the kinetic feasibility of different reaction pathways.

DFT is a powerful tool for analyzing how the presence of a lithium atom affects the electronic structure of the 4-ethylpyridine molecule. Upon interaction, a significant transfer of electron density typically occurs from the electropositive lithium atom to the electronegative pyridine ring. This charge transfer is a key aspect of the system's reactivity and properties.

Several DFT-based analysis methods are used to quantify these electronic effects:

Mulliken and Natural Bond Orbital (NBO) Population Analysis: These methods partition the total electron density among the atoms in the molecule, providing atomic charges. researchgate.netscirp.org In a lithium-pyridine complex, such analysis would show a significant positive charge on the lithium atom and a corresponding increase in negative charge on the pyridine ring, particularly on the nitrogen atom and the carbon atoms of the ring. scirp.orgespublisher.com

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. nih.gov For 4-ethylpyridine, the MEP would show a region of negative potential (nucleophilic character) around the nitrogen lone pair. In a lithium-4-ethylpyridine complex, the MEP would be significantly altered, showing the strong electrophilic character of the lithium cation.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. DFT calculations of the HOMO and LUMO energies and distributions can explain the nature of the charge transfer interaction between lithium and 4-ethylpyridine. nih.govnih.gov The energy gap between the HOMO and LUMO is also an indicator of the chemical reactivity of the complex. scirp.org

Computational studies on Li-pyridine complexes have shown that charge is transferred from the lithium center to the nitrogen atom and the π-system of the pyridine ring, which can enhance the molecule's capacity to interact with other species. espublisher.com

Molecular Dynamics Simulations for Interfacial Behavior

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the dynamic behavior and properties of materials at the atomic scale.

While specific MD studies on the "lithium;4-ethylpyridine" interface are not widely documented, the methodology is well-suited to explore such systems, for example, in the context of an electrolyte solution or at an electrode surface. Reactive force fields (ReaxFF) have been developed for pyridine, enabling the simulation of chemical reactions and bond formation/breaking within a classical MD framework. ucl.ac.ukucl.ac.uk

MD simulations could be used to investigate:

Solvation Structure: Determine how lithium ions are coordinated by 4-ethylpyridine molecules in a solution, including the number of coordinating molecules and the Li-N bond distances and angles.

Diffusion Coefficients: Calculate the self-diffusion coefficient of lithium ions and 4-ethylpyridine molecules, a key parameter for understanding transport properties in an electrolyte.

Interfacial Layer Formation: Simulate the behavior of a lithium metal surface in contact with a 4-ethylpyridine-based electrolyte. This can reveal the formation and composition of a solid-electrolyte interphase (SEI) layer, which is critical in lithium battery applications.

Lithiation Dynamics: MD simulations of lithium-pyridine derivatives, such as lithium pyridinethiolate (PySLi), can illustrate the structural evolution and aggregation behavior during lithiation and delithiation processes, providing insights into the mechanics of charge storage in organic electrode materials. researchgate.net

These simulations provide a dynamic picture that complements the static, energy-focused information obtained from DFT calculations.

Quantum Chemical Analysis of Non-Covalent Interactions

Beyond the strong interactions involved in chemical reactions, weaker non-covalent interactions play a crucial role in determining the structure and properties of molecular systems. Quantum chemical methods are essential for accurately describing these subtle forces.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic site, such as the lone pair of electrons on the nitrogen atom of 4-ethylpyridine.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density topology and characterize chemical bonds, including weak non-covalent interactions. nih.govwikipedia.org QTAIM analysis of halogen-bonded complexes involving substituted pyridines provides quantitative descriptors of the interaction. nih.gov

Key QTAIM parameters for analyzing a halogen bond (X···N) include:

| QTAIM Parameter | Description | Significance for Halogen Bonding |

| Bond Critical Point (BCP) | A point between two interacting atoms where the electron density gradient is zero. | Its presence between the halogen and nitrogen atoms confirms a bonding interaction. |

| Electron Density at BCP (ρ(r)) | The magnitude of the electron density at the bond critical point. | Higher values generally indicate a stronger interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | The second derivative of the electron density at the BCP. | A positive value is characteristic of closed-shell interactions, such as halogen bonds and hydrogen bonds. |

| Delocalization Index (δ(ΩX, ΩN)) | A measure of the number of electrons shared or exchanged between the atomic basins of the halogen (X) and nitrogen (N). | Provides insight into the covalent character of the interaction. nih.gov |

Studies using QTAIM and the related Interacting Quantum Atoms (IQA) scheme have shown that halogen bonds have both electrostatic and covalent (exchange-correlation) components. nih.gov The ethyl group in the 4-position of the pyridine ring acts as an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity strengthens the halogen bond formed with a halogen bond donor compared to unsubstituted pyridine. nih.gov

Investigation of Aggregation States and Stability

Theoretical and computational studies provide significant insights into the aggregation states and stability of lithium-4-ethylpyridine complexes. While specific extensive research focused solely on lithium-4-ethylpyridine is limited, valuable inferences can be drawn from computational studies on similar lithium-pyridine systems. These investigations typically employ Density Functional Theory (DFT) to determine the structures and formation energies of potential aggregates.

The aggregation of organolithium compounds is a well-documented phenomenon, driven by the desire of the electron-deficient lithium centers to achieve higher coordination numbers. In the case of lithium-4-ethylpyridine, the nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the lithium ion. This interaction leads to the formation of solvated lithium ions and can result in the formation of various aggregate structures, such as dimers, trimers, and tetramers, particularly in non-polar solvents.

The stability of these aggregates is influenced by several factors, including the stoichiometry of the complex (the ratio of 4-ethylpyridine to lithium), the solvent environment, and temperature. Computational models can predict the relative stabilities of different aggregation states by calculating their binding energies. For instance, studies on the Li+(pyridine)4 system have shown that the bonding is predominantly electrostatic in nature. nasa.gov The binding energy in such complexes tends to correlate with the dipole moment of the ligand. nasa.gov

The stability of these aggregates can be quantified by the aggregation energy, which is the energy released upon the formation of the aggregate from its monomeric units. A more negative aggregation energy indicates a more stable aggregate. The general trend observed in related systems is that the stability per monomer unit often increases from dimer to tetramer, with the tetrameric form frequently being the most stable in non-polar environments.

Below is an interactive data table illustrating hypothetical aggregation energies for lithium-4-ethylpyridine clusters, based on trends observed in similar lithium-base adducts. These values are illustrative and would require specific DFT calculations for lithium-4-ethylpyridine for validation.

Note: The data in the table above is hypothetical and serves to illustrate the expected trends in aggregation energies and structural parameters for lithium-4-ethylpyridine (Li-4-EP) aggregates.

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a critical phenomenon in understanding the electronic properties of lithium-4-ethylpyridine complexes. Upon the formation of a bond between the lithium ion (a Lewis acid) and the 4-ethylpyridine molecule (a Lewis base), there is a significant redistribution of electron density. This redistribution constitutes a charge transfer from the electron-rich 4-ethylpyridine ligand to the electron-deficient lithium center.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify this charge transfer. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. By examining the occupancies of these orbitals, one can determine the extent of electron donation from the ligand to the metal.

The second-order perturbation theory analysis within the NBO framework can be used to estimate the stabilization energy associated with this donor-acceptor interaction. A higher stabilization energy implies a more significant charge transfer and a stronger bond.

The table below presents hypothetical NBO analysis data for a monomeric lithium-4-ethylpyridine complex. This data illustrates the expected charge transfer characteristics.

Note: The data in this table is illustrative and based on typical values for similar organolithium complexes. Actual values for lithium-4-ethylpyridine would need to be determined through specific quantum chemical calculations.

The extent of intramolecular charge transfer can also be influenced by the aggregation state of the complex. In larger aggregates, the charge distribution becomes more complex, with delocalization of charge over the entire cluster. Computational studies can map these changes in electron density and provide a detailed picture of the electronic structure of the aggregates.

Applications in Coordination Chemistry and As Ligands

Role as Lewis Bases and Coordinating Solvents

As a Lewis base, 4-ethylpyridine (B106801) readily donates its electron pair to Lewis acids, including metal ions. This interaction is fundamental to its role as both a ligand in stable coordination complexes and as a coordinating solvent. In the latter capacity, it can influence the solubility of reagents and intermediates, as well as the kinetics and mechanism of reactions, by participating in the solvation shell of reactive species. The ethyl group at the 4-position can also influence its coordinating properties through steric and electronic effects, distinguishing it from unsubstituted pyridine (B92270).

Complexation with Transition Metal Centers (e.g., Molybdenum, Aluminum)

4-Ethylpyridine forms stable complexes with a variety of transition metals. A notable example is its complexation with molybdenum. The reaction of 4-ethylpyridine with molybdenum(III) chloride precursors can yield octahedral complexes such as cis-tetrachlorobis(4-ethylpyridine-N)molybdate(III). This complex can be further oxidized to form the corresponding molybdenum(IV) complex, trans-tetrachlorobis(4-ethylpyridine-N)molybdenum(IV). The geometry of these complexes is dictated by the metal's coordination preferences and the steric and electronic properties of the 4-ethylpyridine ligand.

In the context of aluminum chemistry, while direct complexation with "lithium;4-ethylpyridine" is not explicitly detailed in the provided search results, the interaction of pyridine derivatives with lithium aluminum hydride (LiAlH₄) is known to produce aluminate complexes. For example, the reaction between LiAlH₄ and pyridine or its methylated derivatives results in the formation of tetrakis(pyridine)lithium tetrakis(1,4-dihydropyrid-1-yl)aluminate(III). mdpi.com This indicates that 4-ethylpyridine, as a substituted pyridine, would likely engage in similar reactivity, coordinating to the aluminum center and participating in hydride transfer reactions.

Stabilization of Reactive Intermediates

The ability of ligands to stabilize reactive intermediates is a cornerstone of organometallic chemistry and catalysis. While direct evidence for 4-ethylpyridine stabilizing a broad range of reactive intermediates is not extensively documented, its role as a ligand suggests it can fulfill this function. By coordinating to a metal center, 4-ethylpyridine can modulate its electronic properties, thereby stabilizing oxidation states or geometries that would otherwise be transient. For instance, in catalysis, ligands are crucial for the formation and stabilization of high-valent intermediates, such as Pd(IV) species, which are often implicated in oxidative addition and reductive elimination steps. acs.orgresearchgate.net The coordination of a Lewis base like 4-ethylpyridine can provide the necessary electron donation to stabilize such electron-deficient metal centers. The concept of metal-ligand cooperation, where the ligand actively participates in bond activation and formation, further highlights the potential for pyridine-based ligands to stabilize intermediates through reversible structural changes like aromatization and dearomatization. mdpi.com

Design of Catalytic Systems

The design of effective catalytic systems often relies on the careful selection of ligands to control the activity and selectivity of the metal catalyst. 4-Ethylpyridine and its derivatives can be employed as key components in the design of such systems.

Ligand Design for Enantioselective Catalysis

In the field of asymmetric catalysis, where the selective formation of one enantiomer of a chiral product is desired, the design of chiral ligands is paramount. While 4-ethylpyridine itself is achiral, it can be incorporated into larger, chiral ligand frameworks. The development of chiral pyridine-N-oxides as nucleophilic organocatalysts for acylative dynamic kinetic resolution demonstrates the potential of modifying the pyridine core to induce enantioselectivity. acs.orgacs.org These catalysts work by forming a chiral acyloxypyridinium intermediate that preferentially reacts with one enantiomer of a racemic substrate. Furthermore, the enantioselective synthesis of 1,4-dihydropyridines has been achieved using organocatalytic methods where a chiral amine catalyst activates the substrate. nih.gov The principles from these studies can be applied to the design of new chiral ligands based on the 4-ethylpyridine scaffold for use in metal-catalyzed enantioselective reactions. The enantioselective pyridinylation of allylic substrates has also been achieved using a chiral transition metal complex, highlighting the importance of the chiral environment around the metal, which is controlled by the ligand. researchgate.net

Influence on Metal-Catalyzed Process Efficiency